molecular formula C16H14F3N3O2 B12457531 N-[5,6-Dihydro-4-(trifluoromethyl)benzo-[h]-quinazolin-2-yl]-N-methylglycine

N-[5,6-Dihydro-4-(trifluoromethyl)benzo-[h]-quinazolin-2-yl]-N-methylglycine

Cat. No.: B12457531
M. Wt: 337.30 g/mol
InChI Key: IUMLWVINFQZWDN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[5,6-Dihydro-4-(trifluoromethyl)benzo-[h]-quinazolin-2-yl]-N-methylglycine involves multiple steps. One common method includes the reaction of 5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline with N-methylglycine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine . The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of N-[5,6-Dihydro-4-(trifluoromethyl)benzo-[h]-quinazolin-2-yl]-N-methylglycine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects . The trifluoromethyl group enhances the compound’s ability to interact with its molecular targets, increasing its potency and efficacy .

Comparison with Similar Compounds

N-[5,6-Dihydro-4-(trifluoromethyl)benzo-[h]-quinazolin-2-yl]-N-methylglycine can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H14F3N3O2

Molecular Weight

337.30 g/mol

IUPAC Name

2-[methyl-[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]amino]acetic acid

InChI

InChI=1S/C16H14F3N3O2/c1-22(8-12(23)24)15-20-13-10-5-3-2-4-9(10)6-7-11(13)14(21-15)16(17,18)19/h2-5H,6-8H2,1H3,(H,23,24)

InChI Key

IUMLWVINFQZWDN-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=NC2=C(CCC3=CC=CC=C32)C(=N1)C(F)(F)F

Origin of Product

United States

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